4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide
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Overview
Description
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide is a complex organic compound with a molecular formula of C24H28N2O3 This compound features a unique structure that includes a pyridoindole core, which is a significant moiety in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the butanamide side chain can be reduced to form an alcohol.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative.
Scientific Research Applications
4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The methoxy and phenylethyl groups may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: A naturally occurring compound with anticancer properties.
Tryptophan: An essential amino acid with a similar indole core.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
The presence of the methoxy and phenylethyl groups distinguishes it from other indole derivatives, enhancing its chemical properties and biological activities .
Biological Activity
The compound 4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide is a derivative of pyridoindole with potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridoindole core and an amide functional group. The molecular formula is C19H25N3O3 with a molar mass of approximately 343.4 g/mol. Key structural elements include:
Property | Value |
---|---|
Molecular Formula | C19H25N3O3 |
Molar Mass | 343.4 g/mol |
CAS Number | 1071915-48-4 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
In one study, a related compound was shown to inhibit MEK1/2 kinases in leukemia cell lines MV4-11 and MOLM13 with IC50 values around 0.3 µM and 1.2 µM respectively . This suggests that our compound may share similar pathways of action.
Antiviral Activity
The biological activity of this compound has also been explored in the context of antiviral effects. Certain pyridoindole derivatives have been identified as promising antiviral agents against various viruses due to their ability to interfere with viral replication processes. The structure appears to play a crucial role in enhancing antiviral efficacy .
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This aligns with findings from related compounds that have shown protective effects against neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyridoindole derivatives. Variations in substituents at specific positions on the pyridoindole ring significantly affect potency and selectivity against target cells. For example:
- Substituents at the 2-position : Altering these can lead to enhanced binding affinity to targets involved in cancer proliferation.
- Amide modifications : Changing the alkyl or aryl groups attached to the amide nitrogen can influence both solubility and bioavailability.
Case Studies
- Case Study on Anticancer Activity : A study involving a related pyridoindole derivative showed significant tumor growth inhibition in xenograft models when administered at doses of 10 mg/kg . The mechanism was attributed to G0/G1 phase cell cycle arrest.
- Neuroprotective Study : In vitro studies demonstrated that a similar compound reduced neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders .
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxo-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C24H27N3O3/c1-30-18-7-8-21-19(15-18)20-16-27(14-12-22(20)26-21)24(29)10-9-23(28)25-13-11-17-5-3-2-4-6-17/h2-8,15,26H,9-14,16H2,1H3,(H,25,28) |
InChI Key |
WCSGBCISJPMJBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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